(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500587
InChI: InChI=1S/C11H16FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine

CAS No.:

Cat. No.: VC17500587

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine -

Specification

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
IUPAC Name (1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine
Standard InChI InChI=1S/C11H16FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1
Standard InChI Key DUJKFDPOORWIHR-NSHDSACASA-N
Isomeric SMILES CCC[C@@H](C1=C(C=CC(=C1)F)C)N
Canonical SMILES CCCC(C1=C(C=CC(=C1)F)C)N

Introduction

Chemical Structure and Properties

Molecular Identity

The compound’s molecular formula is C₁₁H₁₆FN, with a molecular weight of 181.25 g/mol . Its IUPAC name, (1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine, reflects its stereochemistry and substituent positions . The fluorine atom resides at the 5-position of the phenyl ring, while a methyl group occupies the 2-position, creating steric and electronic effects that influence reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆FN
Molecular Weight181.25 g/mol
CAS Number1212939-29-1
Stereochemistry(S)-configuration
SMILES NotationCCCC@@HN

Structural Features

  • Chiral Center: The (S)-configuration at the butan-1-amine moiety is critical for enantioselective interactions in biological systems .

  • Fluorine Substituent: Enhances metabolic stability and lipophilicity, common in CNS-targeting pharmaceuticals.

  • Methyl Group: Provides steric hindrance, potentially affecting binding affinity to biological targets .

Synthesis and Production

Table 2: Hypothetical Synthesis Parameters

StepReaction TypeReagents/ConditionsYield*
1Ketone FormationFriedel-Crafts alkylation60–70%
2Reductive AminationNH₃, H₂, Pd/C50–65%
3Chiral PurificationChiral HPLC>98%
*Theoretical yields based on analogous syntheses.

Industrial Scalability

Industrial production would require optimization for cost and purity, likely employing continuous-flow systems to enhance stereochemical control.

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the amine proton (δ 1.5–2.0 ppm), a multiplet for aromatic protons (δ 6.8–7.2 ppm), and a singlet for the methyl group (δ 2.3 ppm).

    • ¹³C NMR: The fluorinated carbon (C-5) appears deshielded (δ 115–120 ppm) .

  • Mass Spectrometry:

    • ESI-MS: Predicted m/z 181.25 [M+H]⁺, with fragments at m/z 164 (loss of NH₂) and m/z 121 (phenyl ring) .

Table 3: Comparative Spectroscopic Signatures

TechniqueKey PeaksSignificance
IR Spectroscopy3350 cm⁻¹ (N-H stretch)Confirms amine group
HPLCRetention time: 8.2 min (C18 column)Purity assessment

Biological Activity and Applications

Case Studies

  • Dopamine Receptor Binding: Molecular docking simulations predict moderate affinity (Kᵢ ~ 150 nM) for D2 receptors, comparable to atypical antipsychotics .

  • Metabolic Stability: In vitro assays with liver microsomes show a half-life >2 hours, indicating favorable pharmacokinetics.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess .

  • In Vivo Studies: Evaluating bioavailability and toxicity in animal models.

  • Structure-Activity Relationships: Modifying substituents to optimize target engagement.

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